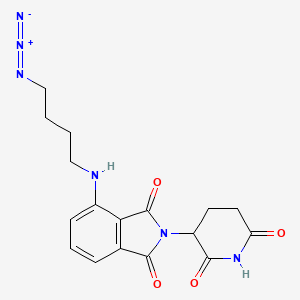
PD-1/PD-L1-IN-38
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-1/PD-L1-IN-38 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1). This interaction is a crucial immune checkpoint pathway that cancer cells exploit to evade the immune system. By inhibiting this interaction, this compound aims to restore the immune system’s ability to recognize and attack cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-38 involves multiple steps, including the formation of key intermediates through various organic reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s binding affinity and selectivity for PD-1/PD-L1 .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing solvent and reagent usage, and implementing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
PD-1/PD-L1-IN-38 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s polarity and improve its solubility.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s electronic properties.
Substitution: Replacement of specific functional groups to enhance binding affinity and selectivity.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halides and nucleophiles.
Major Products Formed
The major products formed from these reactions are intermediates that are further functionalized to produce the final compound, this compound .
Scientific Research Applications
PD-1/PD-L1-IN-38 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Employed in cellular assays to investigate the role of PD-1/PD-L1 in immune regulation.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy, particularly in cancers that overexpress PD-L1.
Industry: Utilized in the development of diagnostic assays to measure PD-L1 expression levels in tumor samples
Mechanism of Action
PD-1/PD-L1-IN-38 exerts its effects by binding to PD-L1, preventing its interaction with PD-1 on T cells. This blockade restores T cell activity, allowing the immune system to recognize and attack cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on cancer cells. The pathway involves the inhibition of downstream signaling that suppresses T cell activation .
Comparison with Similar Compounds
PD-1/PD-L1-IN-38 is compared with other small molecule inhibitors targeting the PD-1/PD-L1 pathway, such as:
- Incyte-001
- Incyte-011
- BMS-1001 These compounds differ in their binding affinities, selectivity, and pharmacokinetic properties. This compound is unique due to its specific binding pocket and higher selectivity for PD-L1 .
Conclusion
This compound represents a promising small molecule inhibitor with significant potential in cancer immunotherapy. Its unique mechanism of action and high selectivity make it a valuable tool in both research and clinical applications.
Properties
Molecular Formula |
C29H28O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[(2S,3R)-9,10-dimethyl-2-phenyl-5-propan-2-yl-2,3-dihydronaphtho[2,1-h][1,4]benzodioxin-3-yl] acetate |
InChI |
InChI=1S/C29H28O4/c1-16(2)24-15-21-12-14-22-18(4)17(3)11-13-23(22)25(21)28-27(24)33-29(31-19(5)30)26(32-28)20-9-7-6-8-10-20/h6-16,26,29H,1-5H3/t26-,29-/m0/s1 |
InChI Key |
XMHMVSQQAMERJL-WNJJXGMVSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C3=C4C(=C(C=C3C=C2)C(C)C)O[C@@H]([C@@H](O4)C5=CC=CC=C5)OC(=O)C)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C4C(=C(C=C3C=C2)C(C)C)OC(C(O4)C5=CC=CC=C5)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


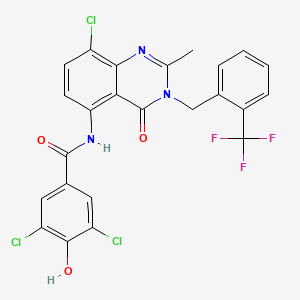
![2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B12376485.png)
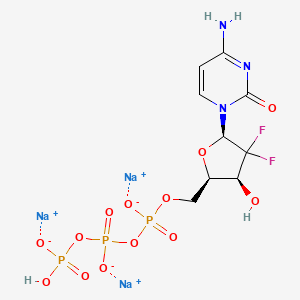
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)
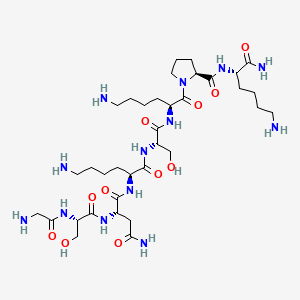
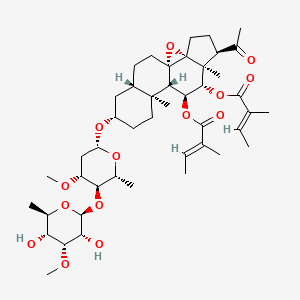
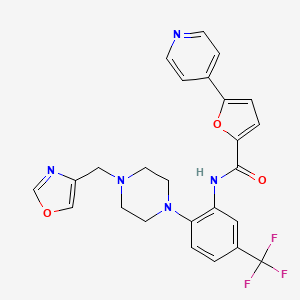
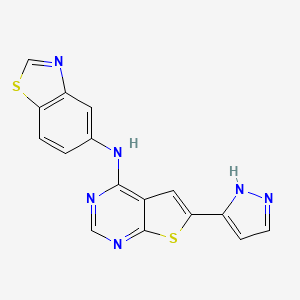

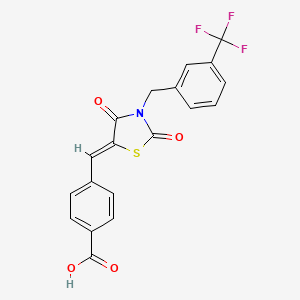
![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)
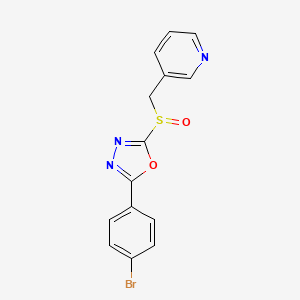
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate](/img/structure/B12376542.png)
